molecular formula C10H8BrNO B052548 4-Bromomethyl-1,2-dihydroquinoline-2-one CAS No. 4876-10-2

4-Bromomethyl-1,2-dihydroquinoline-2-one

Cat. No. B052548
CAS RN: 4876-10-2
M. Wt: 238.08 g/mol
InChI Key: BBAHJCUCNVVEQU-UHFFFAOYSA-N
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Description

4-Bromomethyl-1,2-dihydroquinoline-2-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a reagent used in the preparation of coumarins and 1-aza coumarins which have antimicrobial, anti-inflammatory, and analgesic activities .


Synthesis Analysis

The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one involves a bromination reaction of acetoacetanilide in chloroform to obtain brominated acetoacet-benzene. This is followed by cyclization in concentrated sulfuric acid . The reaction temperature of bromination is controlled to be no more than 30°C .


Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-1,2-dihydroquinoline-2-one is represented by the InChI code 1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one include a bromination reaction and a cyclization reaction . The bromination reaction involves the addition of bromine to acetoacetanilide in chloroform, followed by a cyclization reaction in concentrated sulfuric acid .


Physical And Chemical Properties Analysis

4-Bromomethyl-1,2-dihydroquinoline-2-one is a light yellow to light reddish-yellow solid . It has a melting point of 255-258°C . The density is 1.5±0.1 g/cm3 and the boiling point is 391.8±42.0 °C at 760 mmHg .

Scientific Research Applications

  • Reactions with Nucleophiles :

    • 4-Bromomethyl-1,2-dihydroquinolines react with monofunctional nucleophiles to yield expected products. Selective alkylation of bifunctional nucleophiles has been demonstrated, indicating its potential in organic synthesis (Brown, 1968).
  • Synthesis of Functionalized Quinolines :

    • Highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized using 4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives. These compounds have potential applications in medicinal chemistry, especially in the creation of bromonium ylides (He et al., 2016).
  • Synthesis of Oxazoloquinolones :

    • The compound is used in the synthesis of oxazoloquinolones, which are important in pharmaceutical research. Transformations involving the oxazoloquinolone ring have been studied, highlighting the compound's versatility (Ukrainets et al., 2007).
  • Anti-Cancer Drug Intermediates :

    • It serves as a key intermediate in the synthesis of certain anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004).
  • Synthesis of Heterocyclic Systems :

    • 4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives are utilized in the synthesis of various heterocyclic systems, indicating their significance in the development of novel pharmaceuticals (Bogolyubov et al., 2004).
  • Solid-Phase Synthesis Applications :

    • The compound is used in solid-phase synthesis methods for creating dihydroquinazoline derivatives, a technique beneficial in high-throughput organic synthesis (Zhang et al., 2001).
  • Antimicrobial Activity :

    • Derivatives of 4-Bromomethyl-1,2-dihydroquinoline-2-one have been explored for their antimicrobial activities, indicating potential use in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).

Safety And Hazards

The safety information for 4-Bromomethyl-1,2-dihydroquinoline-2-one indicates that it is a hazardous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .

properties

IUPAC Name

4-(bromomethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAHJCUCNVVEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296245
Record name 4-(Bromomethyl)quinolin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60296245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-1,2-dihydroquinoline-2-one

CAS RN

4876-10-2
Record name 4876-10-2
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Record name 4-(Bromomethyl)quinolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1,2-dihydroquinolin-2-one
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Synthesis routes and methods

Procedure details

30 Grams of acetoacetanilide was dissolved in 30 ml of chloroform, then a solution containing 27 g of bromine in 30 ml of chloroform was added dropwise thereto at a room temperature with stirring. After completion of the addition of bromine, the reaction mixture was refluxed for 30 minutes. The reaction mixture was concentrated under a reduced pressure, the residue obtained was added to 70 ml of a concentrated sulfuric acid with stirring. The addition operation was conducted by keeping the inside of the vessel within 70°-75° C., then the whole mixture was poured into ice-water and the crystals precipitated were collected by filtration. Recrystallized from methanol-chloroform to obtain 20 g of 4-bromomethylcarbostyril in the form of colorless needel-like crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, J Liu - Journal of Chemical & Engineering Data, 2020 - ACS Publications
In this work, the solid–liquid equilibrium of 4-(bromomethyl)-2(1H)-quinolinone in methanol, ethanol, n-propanol, isopropanol, n-butanol, acetonitrile, 1,4-dioxane, toluene, 2-butanone, …
Number of citations: 2 pubs.acs.org
X Yao, P Zhu, A Jouyban, WE Acree Jr… - The Journal of Chemical …, 2022 - Elsevier
The current study was mainly devoted to solubility for the systems formed by 4-(bromomethyl)-2(1H)-quinolinone (BMQ) and blended solvents of isopropanol, N-methyl-2-pyrrolidinone (…
Number of citations: 0 www.sciencedirect.com
XH Zhang, GL Xu, WY Ma - CN Patent CN102, 2012
Number of citations: 2

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